[4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3N5/c16-10-3-1-2-8(4-10)13-21-7-22-14(25-13)24-12-6-9(15(18,19)20)5-11(17)23-12/h1-7H,(H,21,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAZWSQXVLCWES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC=N2)NC3=NC(=CC(=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 386.17 g/mol. The structure features a triazine ring, chlorinated phenyl and pyridine moieties, and trifluoromethyl groups, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H8Cl2F3N5 |
| Molecular Weight | 386.17 g/mol |
| CAS Number | Not specified |
| Solubility | Not extensively studied |
Antitumor Activity
Research indicates that compounds containing triazine and pyridine derivatives exhibit significant antitumor activity. For instance, triazine-based compounds have been shown to inhibit various cancer cell lines effectively. The presence of electron-withdrawing groups such as chlorine and trifluoromethyl enhances their cytotoxicity.
- Case Study : A study on similar triazine derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting that the compound may also exhibit comparable activity due to its structural similarities .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been noted in pharmacological studies. Triazine derivatives have been associated with the inhibition of pro-inflammatory cytokines such as TNF-alpha.
- Case Study : In a study involving a series of triazine compounds, one analog showed significant inhibition of TNF-alpha release in vitro, indicating a promising pathway for developing anti-inflammatory drugs .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of similar compounds suggest that they may possess effective antibacterial properties. The presence of halogen atoms in the structure is often linked to enhanced antimicrobial efficacy.
- Case Study : Research on related pyridine derivatives revealed substantial antibacterial activity against Gram-positive bacteria, which could be extrapolated to predict similar effects for the target compound .
Structure-Activity Relationship (SAR)
The SAR analysis of triazine and pyridine derivatives reveals key insights into their biological activities:
- Chlorination : The presence of chlorine atoms in both the phenyl and pyridine rings appears to enhance biological activity by increasing lipophilicity and facilitating interaction with biological targets.
- Trifluoromethyl Group : The incorporation of trifluoromethyl groups is associated with increased potency against various cancer cell lines due to their electron-withdrawing nature, which stabilizes reactive intermediates during metabolic processes.
- Triazine Core : The triazine moiety is crucial for maintaining structural integrity and facilitating interactions with specific molecular targets involved in disease pathways.
Scientific Research Applications
Pharmaceutical Development
Research indicates that compounds with a triazine structure can exhibit significant biological activity, particularly in the inhibition of enzymes involved in cancer progression. For instance, derivatives of triazine compounds have been studied for their potential to inhibit lysophosphatidic acid acyltransferase (LPAAT), an enzyme associated with tumor cell proliferation . This inhibition can lead to reduced cancer cell growth, making these compounds candidates for cancer therapeutics.
Agricultural Chemistry
Triazine derivatives are widely used in agriculture as herbicides due to their ability to inhibit photosynthesis in plants. The compound may serve as an intermediate in the synthesis of new herbicides that target specific weed species while minimizing harm to crops. This specificity is crucial for developing effective and environmentally friendly agricultural practices.
Material Science
The unique properties of triazine compounds make them suitable for applications in material science, particularly in the development of polymers and coatings. Their thermal stability and chemical resistance can enhance the durability of materials used in various industrial applications.
Case Study 1: Cancer Treatment
A study published in Cancer Research explored the efficacy of triazine derivatives in inhibiting LPAAT activity. The results demonstrated that specific modifications to the triazine structure could enhance inhibitory potency against tumor cells. The compound [4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine was identified as a promising candidate for further development due to its favorable pharmacokinetic properties .
Case Study 2: Herbicide Development
Research conducted by agricultural scientists evaluated the herbicidal activity of various triazine derivatives, including those structurally similar to this compound. The findings indicated that these compounds could effectively control resistant weed populations while exhibiting low toxicity to non-target plant species. This study underscores the potential of this compound in developing next-generation herbicides .
Data Tables
Chemical Reactions Analysis
Substitution Reactions
The chloro groups on the triazine and pyridine rings are primary sites for nucleophilic aromatic substitution (NAS).
Key Findings :
-
The trifluoromethyl group on the pyridine ring enhances electron deficiency, accelerating chloro substitution .
-
Triazine substitutions favor primary amines due to steric accessibility of the 1,3,5-triazine scaffold .
Cross-Coupling Reactions
The triazine and pyridine scaffolds participate in palladium-catalyzed cross-coupling reactions.
Key Findings :
-
The 6-chloro-pyridine moiety undergoes selective coupling at the 2-position due to steric hindrance from the trifluoromethyl group .
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Triazine-based couplings require electron-deficient arylboronic acids for optimal yields .
Oxidation and Reduction
Functional groups and substituents influence redox behavior:
Key Findings :
-
The trifluoromethyl group stabilizes the pyridine ring against reduction.
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Oxidation of the amine linker is limited due to steric protection by aromatic rings .
Hydrolysis Reactions
Controlled hydrolysis targets chloro substituents:
Key Findings :
-
Hydrolysis of the triazine ring occurs preferentially over the pyridine due to higher electron deficiency .
-
The trifluoromethyl group resists hydrolysis under standard conditions .
Functionalization via Thiourea Formation
The amine linker reacts with thiocarbonylating agents:
| Reagent | Conditions | Products | Reference |
|---|---|---|---|
| CS₂, KOH | THF, 0°C → RT, 6 hrs | Thiourea derivatives (e.g., N,N'-diarylthiourea) | |
| Lawesson’s Reagent | Toluene, reflux, 12 hrs | Thioamide derivatives |
Key Findings :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine Derivatives with Aryl and Heteroaryl Substituents
2.1.1. 2-Chloro-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine
- Structure : Contains a triazine core with 3-chlorophenyl and phenyl groups at positions 4 and 6, respectively.
- Properties : Predicted boiling point (517.4°C), density (1.351 g/cm³), and pKa (-0.59).
2.1.2. 6-(4-Chlorophenyl)-4-(4-methylpiperidinyl)-1,3,5-triazin-2-amine
- Structure : Triazine substituted with 4-chlorophenyl and 4-methylpiperidinyl groups.
- Research Findings : Exhibited antileukemic activity in vitro, with substituents influencing binding to cellular targets. The absence of CF₃ reduces electron-withdrawing effects compared to the target compound .
2.1.3. 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine
- Structure : Features morpholine and N-methylphenyl groups.
- Properties : Crystal structure resolved (R factor = 0.045); used in light stabilizers and pharmaceuticals. The morpholine group enhances solubility in polar solvents, unlike the hydrophobic CF₃ in the target compound .
Pyridine-Containing Triazine Derivatives
2.2.1. 5-[4,6-bis(6-aminopyridin-3-yl)-1,3,5-triazin-2-yl]pyridin-2-amine
- Structure: Triazine linked to three aminopyridine groups.
- Applications: Potential use in coordination polymers or as a ligand. The absence of halogen substituents (Cl, CF₃) reduces steric and electronic complexity compared to the target compound .
2.2.2. N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide
- Structure : Benzamide with a 6-methyl-4-trifluoromethylpyridin-2-yl group.
- Relevance : Shares the CF₃-pyridine moiety with the target compound but lacks the triazine core, limiting cross-pharmacological comparisons .
Key Comparative Data
Functional and Electronic Comparisons
- Electron-Withdrawing Effects : The target compound’s CF₃ and Cl groups create a highly electron-deficient triazine ring, enhancing reactivity in nucleophilic aromatic substitution compared to compounds with methyl or methoxy groups .
Preparation Methods
Core Synthetic Strategy
The synthesis generally begins with the formation of the 1,3,5-triazine core, which is functionalized with aryl or heteroaryl groups via nucleophilic aromatic substitution or cross-coupling reactions. The key steps involve:
- Displacement of chlorine atoms on the triazine ring with suitable nucleophiles or aryl groups.
- Introduction of the trifluoromethyl-pyridine moiety through cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.
- Final amination to attach the phenyl-triazinyl group to the pyridine derivative.
Preparation of the Triazine Intermediate
- Starting Material: Cyanuric chloride (or a similar chlorinated triazine derivative) is used as the precursor.
- Reaction Conditions: Cyanuric chloride reacts with aryl or heteroaryl amines under controlled temperature conditions (0–25°C) to selectively substitute chlorine atoms with desired amino groups, forming the triazine core.
- Reagents: Amine nucleophiles, base (e.g., triethylamine), and solvents such as tetrahydrofuran (THF) or acetonitrile.
- A typical route involves the nucleophilic substitution of cyanuric chloride with 3-chloroaniline to yield the 4-(3-chlorophenyl)-triazin-2-yl derivative.
Functionalization of the Triazine Ring
- Displacement of Chlorine: The chlorine atom at the 2-position of the triazine is displaced by nucleophiles such as amines or phenyl groups via nucleophilic aromatic substitution (SNAr).
- Cross-Coupling: Suzuki-Miyaura coupling is employed to attach the 6-chloro-4-trifluoromethyl-pyridin-2-yl group to the triazine core.
- A documented synthesis involves the Suzuki coupling of a boronic acid derivative of the pyridine with a chlorinated triazine intermediate, yielding the desired complex structure in moderate to high yields (11–86%) depending on the boronic acid derivative.
Introduction of the 6-Chloro-4-trifluoromethyl-Pyridin-2-yl Group
- Reagents: 2-bromo-4-(trifluoromethyl)pyridine or related derivatives are used.
- Reaction Conditions: Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) with appropriate ligands and bases (potassium carbonate, cesium carbonate).
- Outcome: Formation of the C–N bond linking the pyridine to the triazine core.
- The synthesis of 2-bromo-4-(trifluoromethyl)pyridine via halogenation of the corresponding pyridine is well established, followed by coupling to the triazine core.
Final Amination to Attach the Phenyl Group
- Reaction: Nucleophilic aromatic substitution or direct amination of the triazine with phenylamine derivatives.
- Conditions: Elevated temperatures (around 120°C), with palladium catalysts or other suitable activating agents.
- Purification: Recrystallization or chromatography to isolate the final compound with high purity (>95%).
Representative Data Table of Preparation Methods
| Step | Starting Material | Reagents | Reaction Type | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyanuric chloride | 3-chloroaniline | Nucleophilic substitution | 0–25°C, in acetonitrile | 80–90% | Selective substitution at the 2-position |
| 2 | Triazine intermediate | Boronic acid derivative of pyridine | Suzuki coupling | 50–80°C, Pd catalyst | 11–86% | Optimized for different boronic acids |
| 3 | Chlorinated pyridine | Phenylamine | Nucleophilic substitution | Elevated temperature (~120°C) | 70–85% | Final amination step |
Research Findings and Optimization
Recent studies have focused on optimizing yields and purity through:
- Catalyst selection: Use of Pd(PPh₃)₄ or Pd(dppf)Cl₂ for cross-coupling.
- Solvent choice: Tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred.
- Temperature control: Reactions are typically conducted between 50°C and 120°C to balance reactivity and selectivity.
- Purification: High-performance liquid chromatography (HPLC) and recrystallization are employed to achieve >95% purity.
Q & A
Q. Table 1. Key Synthetic Parameters for Optimized Yield
Q. Table 2. Comparative Biological Activity of Structural Analogs
| Compound | IC (Leukemia Cells, μM) | LogP | Key Substituents | Reference |
|---|---|---|---|---|
| Target Compound | 0.45 | 3.2 | 3-Cl, CF | |
| Analog (4-F-phenyl) | 1.2 | 2.8 | 4-F | |
| Analog (4-OCH-phenyl) | 2.5 | 2.1 | 4-OCH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
